molecular formula C7H10Cl2N2 B141387 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride CAS No. 147740-02-1

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride

Cat. No. B141387
M. Wt: 193.07 g/mol
InChI Key: FZBCVKVGLQRBHY-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride is a chemical compound that has garnered interest in various fields of research, including pharmaceuticals, due to its potential use in the synthesis of complex organic molecules and as a building block for active pharmaceutical ingredients.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. An efficient synthesis method for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, which shares a similar pyrrolopyridine core structure, was developed using sodium borohydride reduction and subsequent debenzylation . Another study achieved the synthesis of 6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyridin-5-ones through a regio- and chemoselective reduction process involving sodium borohydride and magnesium ions . These methods highlight the versatility and reactivity of the pyrrolopyridine scaffold under various conditions.

Molecular Structure Analysis

Structural studies of related heterocyclic compounds have been conducted, providing insights into their favored conformations. For instance, isoxazolo[5,4-b]pyridin-6(7H)-ones were synthesized and their structures were analyzed through X-ray crystallography and theoretical calculations, revealing a preferred conformation with the aryl group in a pseudoaxial position .

Chemical Reactions Analysis

The reactivity of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivatives has been explored in various chemical reactions. For example, 7-substituted derivatives were synthesized by reacting 7-hydroxy derivatives with different nucleophiles, demonstrating the compound's versatility in forming various substituted products . Additionally, unexpected dimerization reactions of related tetrahydropyridine compounds under acidic conditions have been reported, which could provide insights into the reactivity patterns of the pyrrolopyridine ring system .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride are not detailed in the provided papers, related compounds have been synthesized and studied, suggesting that the pyrrolopyridine core is amenable to various chemical transformations. The compound's utility in pharmaceutical research, as well as its role in the synthesis of plant protection agents and other applications, has been noted .

Scientific Research Applications

Pharmaceutical and Antimicrobial Research

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride is extensively used in pharmaceutical research, particularly in the development of new drugs. It has shown promise in the synthesis of plant protection agents, synthetic resins, antioxidants, and plastics. Its use as a side-chain in the production of fourth-generation Cefpirome, a cephalosporin antibiotic, highlights its significant role in antibiotic research. Various methods, including the N-hydroxyphthaldiamide route and the acrolein route, have been developed for its synthesis, with the acrolein route showing an 87.4% yield, indicating its potential for efficient large-scale production (Fu Chun, 2007).

Synthesis and Chemical Reactions

The compound is central to the synthesis of various chemically significant derivatives. For instance, reactions with nucleophiles have led to the production of various substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones. These reactions are pivotal for creating diverse chemical structures, potentially useful in various applications, including material science and drug development (T. Goto et al., 1991).

Regioselective and Chemoselective Reduction

Another significant application involves its use in regioselective and chemoselective reduction processes. Studies have shown that using sodium borohydride in the presence of Mg ion at 0 °C leads to highly selective production of certain compounds, demonstrating its utility in precise chemical synthesis (T. Goto et al., 1989).

Structural and Crystallographic Studies

The compound's derivatives have been subject to structural and crystallographic studies, providing insights into molecular configurations and bonding. These studies are crucial for understanding the chemical behavior and potential applications of these compounds in more complex systems (A. Bahajaj et al., 1994).

Safety And Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with the skin .

properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2.2ClH/c1-2-6-4-8-5-7(6)9-3-1;;/h1-3,8H,4-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZBCVKVGLQRBHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634565
Record name 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride

CAS RN

147740-02-1
Record name 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H-pyrrolo[3,4-b]pyridine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

8.5 g (44 mmol) of ethyl 5,7-dihydro-1H-pyrrolo-[3,4-b]pyridine-6-carboxylate are refluxed overnight in 90 ml of concentrated hydrochloric acid. The solution is concentrated, the residue is stirred with acetone, and the salt is filtered off with suction and dried in the air.
Name
ethyl 5,7-dihydro-1H-pyrrolo-[3,4-b]pyridine-6-carboxylate
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride
Reactant of Route 2
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride
Reactant of Route 3
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride
Reactant of Route 4
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride
Reactant of Route 5
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride
Reactant of Route 6
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride

Citations

For This Compound
3
Citations
DS Huang, EV LeBlanc… - Journal of medicinal …, 2019 - ACS Publications
The molecular chaperone Hsp90, essential in all eukaryotes, plays a multifaceted role in promoting survival, virulence, and drug resistance across diverse pathogenic fungal species. …
Number of citations: 54 pubs.acs.org
RF Yoshimura, MB Tran, DJ Hogenkamp, NL Ayala… - …, 2017 - Elsevier
Autism spectrum disorder (ASD) is associated with two core symptoms (social communication deficits and stereotyped repetitive behaviors) in addition to a number of comorbidities. …
Number of citations: 24 www.sciencedirect.com
SM Sakya, M Van Den Berg, K Pouwer, JM Humphrey… - Tetrahedron …, 2010 - Elsevier
2,3-Azaisoindoline (4) was prepared via reaction of dichloride 11 with 2,4-dimethoxybenzyl amine followed by deprotection with trifluoroacetic acid and triethylsilane. Isolation of the …
Number of citations: 2 www.sciencedirect.com

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